2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, an oxoethyl group, and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa-isoindol structure. Its unique molecular architecture makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps, typically starting with the preparation of the bromophenyl and benzoate ester intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxoethyl and benzoate ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-bromophenyl benzoate: Lacks the oxoethyl and dioxooctahydro-ethenocyclopropa-isoindol groups.
2-oxoethyl benzoate: Lacks the bromophenyl and dioxooctahydro-ethenocyclopropa-isoindol groups.
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate: Lacks the bromophenyl and oxoethyl groups. The uniqueness of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO5 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H20BrNO5/c27-15-5-1-13(2-6-15)21(29)12-33-26(32)14-3-7-16(8-4-14)28-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(28)31/h1-10,17-20,22-23H,11-12H2 |
InChI Key |
USVWTJCXGQMLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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